Arseniato de cesio dihidrógeno

Descripción general

Descripción

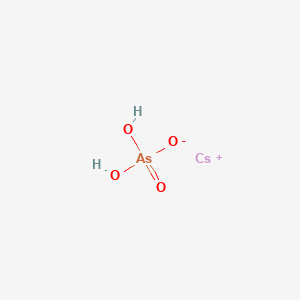

Cesium dihydrogen arsenate is a chemical compound with the formula CsH₂AsO₄. It belongs to the family of hydrogen-bonded ferroelectrics and is known for its unique structural and electrical properties.

Aplicaciones Científicas De Investigación

Cesium dihydrogen arsenate has several scientific research applications:

Electrochemistry: It is used in the study of proton conductors and superionic conductors due to its high proton conductivity at elevated temperatures.

Materials Science: Its ferroelectric properties make it a candidate for use in ferroelectric devices and sensors.

Biology and Medicine: Research is ongoing to explore its potential biological effects and applications in medical diagnostics.

Industry: It is investigated for use in electrochemical devices such as batteries and fuel cells.

Mecanismo De Acción

Target of Action

Cesium dihydrogen arsenate (CDA) is a member of the KDP family with a crystal structure isomorphic to tetrahedral KDP . The primary targets of CDA are the hydrogen-bonded anion tetrahedra in its structure . These targets play a crucial role in the compound’s superprotonic phase transition .

Mode of Action

CDA interacts with its targets through a process known as proton hopping . This mechanism involves the rapid reorientation of SO4 groups, facilitating proton transport in the superionic phase . The compound’s interaction with its targets results in changes in its electrical properties, leading to unusually high conductivity .

Biochemical Pathways

The biochemical pathways affected by CDA are primarily related to proton transport . The compound’s mode of action impacts these pathways, leading to downstream effects such as increased conductivity . This makes CDA of great interest for potential use in various electrochemical devices such as batteries and fuel cells .

Pharmacokinetics

Its high conductivity suggests that it may have unique transport properties

Result of Action

The result of CDA’s action is the transformation to a high-temperature phase, which occurs at 417 K by a one-step process . This transformation is associated with a change in the compound’s electrical properties, specifically an increase in conductivity . The activation energy for the proton transport is 0.28 eV .

Action Environment

The action of CDA is influenced by environmental factors such as temperature . For instance, the compound’s superprotonic transition to a high-temperature phase occurs at a specific temperature (417 K) . Additionally, the compound’s structure and properties may be affected by the presence of other ions in the environment .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can participate in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules

Cellular Effects

The effects of Cesium dihydrogen arsenate on cells and cellular processes are complex and multifaceted. It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is possible that the effects of the compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Cesium dihydrogen arsenate may vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is possible that the compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cesium dihydrogen arsenate can be synthesized through a reaction between cesium carbonate (Cs₂CO₃) and arsenic acid (H₃AsO₄). The reaction typically occurs in an aqueous solution, and the product is obtained by evaporating the solvent and crystallizing the compound .

Industrial Production Methods

While specific industrial production methods for cesium dihydrogen arsenate are not extensively documented, the general approach involves the controlled reaction of cesium salts with arsenic-containing acids, followed by purification and crystallization processes .

Análisis De Reacciones Químicas

Types of Reactions

Cesium dihydrogen arsenate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different arsenate compounds.

Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.

Substitution: It can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with cesium dihydrogen arsenate include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired products, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving cesium dihydrogen arsenate depend on the type of reaction. For example, oxidation can produce higher oxidation state arsenates, while reduction can yield arsenites or elemental arsenic .

Comparación Con Compuestos Similares

Similar Compounds

Potassium dihydrogen phosphate (KH₂PO₄): Similar in structure and ferroelectric properties.

Rubidium dihydrogen arsenate (RbH₂AsO₄): Shares similar chemical and physical properties.

Cesium hydrogen sulfate (CsHSO₄): Another compound with high proton conductivity.

Uniqueness

Cesium dihydrogen arsenate is unique due to its combination of high proton conductivity and ferroelectric properties. This makes it particularly valuable for applications requiring both high ionic mobility and ferroelectric behavior .

Propiedades

IUPAC Name |

tricesium;arsorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEXNZXGPOPAEH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCs3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.636 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-85-4, 61136-62-7, 69514-84-7 | |

| Record name | Caesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, tricesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)